(1S,5R)-6-(1-ethylpyrazol-4-yl)sulfonyl-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonane
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Overview
Description
(1S,5R)-6-(1-ethylpyrazol-4-yl)sulfonyl-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonane is a complex organic compound with a unique bicyclic structure. This compound features a diazabicyclo[3.2.2]nonane core, which is substituted with an ethylpyrazolyl group and two sulfonyl groups. The stereochemistry of the compound is defined by the (1S,5R) configuration, indicating the specific spatial arrangement of the atoms.
Preparation Methods
The synthesis of (1S,5R)-6-(1-ethylpyrazol-4-yl)sulfonyl-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonane involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the Diazabicyclo[3.2.2]nonane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure.
Introduction of the Ethylpyrazolyl Group: This step involves the functionalization of the bicyclic core with an ethylpyrazolyl group through a substitution reaction.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
(1S,5R)-6-(1-ethylpyrazol-4-yl)sulfonyl-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of sulfonyl groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(1S,5R)-6-(1-ethylpyrazol-4-yl)sulfonyl-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (1S,5R)-6-(1-ethylpyrazol-4-yl)sulfonyl-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1S,5R)-6-(1-ethylpyrazol-4-yl)sulfonyl-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonane can be compared with other similar compounds, such as:
Diazabicyclo[3.2.2]nonane Derivatives: These compounds share the same bicyclic core but differ in the substituents attached to the core.
Sulfonylated Pyrazoles: These compounds contain a pyrazole ring with sulfonyl groups but lack the bicyclic structure.
Ethylpyrazolyl Compounds: These compounds contain an ethylpyrazolyl group but differ in the rest of the molecular structure.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1S,5R)-6-(1-ethylpyrazol-4-yl)sulfonyl-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O4S2/c1-3-15-10-13(6-14-15)23(20,21)17-8-11-4-5-12(17)9-16(7-11)22(2,18)19/h6,10-12H,3-5,7-9H2,1-2H3/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPKEVGWRJVQLX-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CC3CCC2CN(C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2C[C@H]3CC[C@@H]2CN(C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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